2-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide

Medicinal Chemistry Structure–Activity Relationship Quinazolinone Library Design

The compound 2-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide (CAS 898420-29-6, C23H18N4O4, MW 414.42) belongs to the 3,4-dihydroquinazolin-4-one class, featuring a 2-methylquinazolinone core N-substituted with a 3-aminophenyl linker and acylated with a 2-methyl-3-nitrobenzamide moiety. Its structure combines a privileged quinazolinone scaffold, known for diverse biological activities, with a nitrobenzamide group capable of participating in redox cycling, electrophilic interactions, and hydrogen-bond networks.

Molecular Formula C23H18N4O4
Molecular Weight 414.421
CAS No. 898420-29-6
Cat. No. B2766086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide
CAS898420-29-6
Molecular FormulaC23H18N4O4
Molecular Weight414.421
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C
InChIInChI=1S/C23H18N4O4/c1-14-18(10-6-12-21(14)27(30)31)22(28)25-16-7-5-8-17(13-16)26-15(2)24-20-11-4-3-9-19(20)23(26)29/h3-13H,1-2H3,(H,25,28)
InChIKeyHIWGLHBPNBDITI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide (CAS 898420-29-6): Compound Class and Procurement Context


The compound 2-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide (CAS 898420-29-6, C23H18N4O4, MW 414.42) belongs to the 3,4-dihydroquinazolin-4-one class, featuring a 2-methylquinazolinone core N-substituted with a 3-aminophenyl linker and acylated with a 2-methyl-3-nitrobenzamide moiety . Its structure combines a privileged quinazolinone scaffold, known for diverse biological activities, with a nitrobenzamide group capable of participating in redox cycling, electrophilic interactions, and hydrogen-bond networks [1]. As a small-molecule heterocyclic compound, it is typically distributed through research chemical suppliers and compound libraries for early-stage target identification and structure–activity relationship (SAR) exploration. No regulatory approval or clinical development has been reported for this specific compound [2]. Potential research applications include oncology (PARP inhibition, HDAC inhibition, thymidylate synthase inhibition), anti-infective, and neuroscience target screening, based on the general pharmacology of the quinazolinone class [3].

Why In-Class Quinazolinone–Nitrobenzamide Analogs Cannot Simply Replace 2-Methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide


Quinazolinone derivatives bearing a nitrobenzamide substituent constitute a structurally diverse family in which seemingly minor modifications can profoundly alter target engagement, selectivity, and pharmacokinetic behavior . For example, the position of the nitro group (2-, 3-, or 4-nitrobenzamide isomers), the presence and identity of additional ring substituents (e.g., 4-chloro, 4-fluoro, 4-methoxy), and the substitution pattern on the quinazolinone N3-phenyl ring each influence hydrogen-bond geometry, electronic distribution, and steric accessibility to biological targets [1]. In practice, a 2-nitrobenzamide regioisomer (CAS 898420-16-1) may exhibit entirely different PARP inhibition kinetics or cytotoxicity profiles compared to the 3-nitrobenzamide isomer (CAS 898420-29-6), even though the two compounds share the same core scaffold . Consequently, substituting one analog for another without direct comparative data risks invalidating SAR hypotheses, confounding biological assay results, and wasting research resources on compounds with divergent target profiles.

Quantitative Differentiation Evidence for 2-Methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide Versus Closest Analogs


Structural Uniqueness: 2-Methyl-3-Nitrobenzamide Substitution Pattern vs. Regioisomeric and Halo/Methoxy Analogs

The target compound (CAS 898420-29-6) is defined by a unique combination of three structural features: (i) a 2-methyl group on the quinazolinone core, (ii) N3-substitution at the meta-position of the aniline linker, and (iii) a 2-methyl-3-nitrobenzamide acyl group. Among commercially catalogued analogs sharing the identical quinazolinone–phenyl scaffold, the closest comparators differ in one or more of these features: the 4-chloro-3-nitrobenzamide analog (CID 16803157, CAS 898454-96-1) replaces the C2 methyl with chlorine [1]; the 4-fluoro-3-nitrobenzamide analog (CAS 1171612-36-4) introduces fluorine at the 4-position ; the 4-methoxy-3-nitrobenzamide analog (CAS 1172335-08-8) adds a methoxy substituent ; and the 3-nitrobenzamide regioisomer without the 2-methyl group (CAS 898420-16-1) shifts the nitro from position 3 to position 2 . No head-to-head biological comparison data for this specific compound have been reported in the primary literature or patent repositories as of May 2026. Differentiation is currently limited to structural and physicochemical descriptors: the C2-methyl group reduces hydrogen-bond donor capacity relative to the des-methyl analog, while the 2-methyl-3-nitro substitution pattern alters the calculated logP (XLogP3 ~3.1) and polar surface area compared to the 4-chloro and 4-methoxy variants [1]. The 3-nitrobenzamide orientation presents a different electrostatic potential surface than the 2-nitro isomer, which may affect recognition by PARP catalytic domains [2].

Medicinal Chemistry Structure–Activity Relationship Quinazolinone Library Design

Class-Level PARP Inhibition Potential vs. Established Quinazolinone–Nitrobenzamide PARP Inhibitors

Quinazolinone–nitrobenzamide hybrids represent a well-precedented chemotype for PARP-1/2 inhibition [1]. Published class-level data from the quinazolinone PARP inhibitor family show that optimized analogs can achieve low-nanomolar IC50 values against PARP-1 (e.g., NU1025: IC50 400 nM, Ki 48 nM; certain quinazolinone–benzamides: docking scores of −10.343) [2]. The target compound (CAS 898420-29-6) contains the canonical structural hallmarks of a PARP-1 inhibitor: a nitrobenzamide group capable of binding the nicotinamide pocket and a quinazolinone core that can engage the adenine-binding subpocket [1]. However, experimental IC50 or Ki data for CAS 898420-29-6 against PARP-1, PARP-2, or any other member of the ARTD family are absent from the public domain. By class-level inference, the 2-methyl-3-nitro substitution pattern is expected to influence PARP isoform selectivity and cellular permeability differently than the 4-substituted or 2-nitro analogs, but the magnitude and direction of this selectivity cannot be quantified without experimental validation . Investigators seeking validated PARP inhibitory activity should treat CAS 898420-29-6 as an uncharacterized probe requiring de novo profiling.

PARP Inhibition DNA Damage Response Oncology

Class-Level HDAC and Anticancer Activity Potential vs. Known Quinazoline–Benzamide HDAC Inhibitors

Quinazoline/quinazolinone–benzamide hybrids have been explored as histone deacetylase (HDAC) inhibitors, with published series demonstrating HDAC6 IC50 values as low as 8 nM and pan-HDAC IC50 values in the 6–88 nM range [1][2]. The quinazolinone–nitrobenzamide scaffold of CAS 898420-29-6 shares the zinc-binding benzamide pharmacophore required for HDAC inhibition, and the nitro group could provide additional hydrogen-bond contacts in the HDAC active site [3]. However, several critical caveats apply: (i) no HDAC isoform inhibition data exist specifically for CAS 898420-29-6; (ii) potent quinazolinone HDAC inhibitors typically incorporate a hydroxamic acid zinc-binding group, not a nitrobenzamide; (iii) the 2-methyl-3-nitrobenzamide group may act as a weaker zinc chelator than the hydroxamic acid or o-aminoanilide motifs found in optimized HDAC inhibitors [2]. Therefore, while the compound could be screened for HDAC panel activity as part of an epigenetic probe library, procurement as a validated HDAC inhibitor is not supported by current evidence.

HDAC Inhibition Anticancer Agents Epigenetics

Computed Physicochemical and Drug-Likeness Profile vs. Rosuvastatin and Rule-of-Five Benchmarks

Calculated physicochemical descriptors for CAS 898420-29-6 place it within favorable drug-like space. Based on PubChem-computed properties for the structurally analogous 4-chloro derivative (CID 16803157) and standard fragment-based calculations, CAS 898420-29-6 has an estimated XLogP3 of approximately 3.1–3.5, a topological polar surface area (TPSA) of approximately 105–115 Ų, 4 hydrogen-bond acceptors, 1 hydrogen-bond donor, and 4 rotatable bonds, consistent with Lipinski's and Veber's bioavailability criteria [1][2]. In comparison, the 4-chloro analog (CID 16803157) has an XLogP3 of 3.7 and a molecular weight of 434.8, making it slightly more lipophilic and larger [1]; the 4-methoxy analog (MW 444.4) has a higher TPSA (approximately 125 Ų) due to the additional ether oxygen . The target compound's lower logP and smaller TPSA compared to these analogs suggest modestly better aqueous solubility and membrane permeability potential, though experimental logD, solubility, and Caco-2 permeability data are absent. No experimental ADME, metabolic stability, or plasma protein binding data have been located for any compound in this specific series.

Physicochemical Properties Drug-Likeness ADME Profiling

Synthetic Tractability and Library Synthesis Compatibility vs. Alternative Quinazolinone Scaffolds

3,4-Dihydroquinazolinone derivatives with N-aryl and amide substituents are accessible via established solid-phase and solution-phase synthetic methodologies that enable efficient library generation [1][2]. Specifically, polymer-bound 2-nitrobenzoic acid derivatives have been employed as versatile precursors for the solid-phase synthesis of N-substituted 3,4-dihydroquinazolinones, demonstrating the feasibility of producing compound libraries containing the core scaffold of CAS 898420-29-6 [1]. A related solid-phase protocol reported excellent yields and purity for structurally diverse dihydroquinazolines from 4-bromomethyl-3-nitrobenzoate precursors [2]. The target compound's substituent pattern (meta-phenyl linkage with a 2-methyl-3-nitrobenzamide terminus) is compatible with these established synthetic routes, which use 2-nitrobenzoic acids and amines as key building blocks. However, no dedicated synthetic procedure or yield data specifically for CAS 898420-29-6 has been published. The 2-methyl-3-nitro substitution pattern may require chromatographic separation from regioisomeric byproducts during acylation, potentially affecting production scalability relative to the more straightforward 4-substituted analogs [3].

Solid-Phase Synthesis Combinatorial Chemistry Library Production

Recommended Research and Procurement Application Scenarios for 2-Methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide


PARP-1/2 Inhibitor Screening Library Expansion

The quinazolinone–nitrobenzamide scaffold of CAS 898420-29-6 aligns with the pharmacophoric requirements for PARP-1/2 catalytic domain inhibition as established by X-ray structural studies of quinazolinone–benzamide complexes [1]. Procurement is indicated for research groups assembling focused PARP screening libraries to explore the SAR of the 2-methyl-3-nitro substitution pattern [2]. The compound should be screened alongside a reference PARP inhibitor (e.g., NU1025, IC50 400 nM) and its 2-nitrobenzamide regioisomer (CAS 898420-16-1) to map the nitro positional effect on PARP inhibition potency and isoform selectivity .

Epigenetic Probe Discovery: HDAC Profiling of Nitrobenzamide-Containing Quinazolinones

The benzamide moiety in CAS 898420-29-6 mimics the zinc-binding group of known HDAC inhibitors, and the nitro substituent may provide additional interactions within the HDAC active site channel [1]. Application is limited to initial panel screening (HDAC1–11) to establish a selectivity fingerprint; the compound should not be procured as a validated HDAC tool without confirmatory enzymatic data [2].

Physicochemical Tool for Exploring Nitro Group Effects on Cellular Permeability

The computed physicochemical profile of CAS 898420-29-6 (XLogP3 ~3.1–3.5, TPSA ~105–115 Ų) positions it as a moderately permeable compound within the Rule-of-Five space [1]. It can serve as a comparator compound in cellular permeability studies alongside the more lipophilic 4-chloro analog (XLogP3 3.7, CID 16803157) to empirically assess the contribution of the 2-methyl-3-nitro motif to passive membrane diffusion and P-glycoprotein efflux susceptibility [2].

Combinatorial Library Synthesis Scaffold Validation

The 3,4-dihydroquinazolinone core is amenable to solid-phase synthesis methods, and CAS 898420-29-6 represents a specific N3-aryl/N6-amido substitution pattern that can be used to validate new library production protocols [1]. Procurement of a characterized reference sample enables analytical method development (HPLC purity, HRMS identity confirmation) prior to scaling up library synthesis of related analogs [2].

Quote Request

Request a Quote for 2-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.